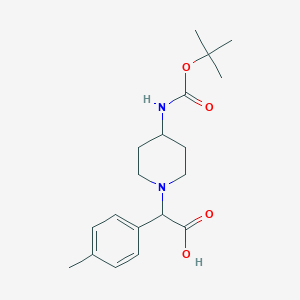

(4-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid

Description

(4-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid (CAS: 885275-57-0) is a synthetic organic compound with the molecular formula C₁₉H₂₈N₂O₄ and a molecular weight of 348.44 g/mol . Its structure features a piperidine ring substituted with a tert-butoxycarbonyl (Boc)-protected amine at the 4-position and a p-tolyl-acetic acid moiety. The Boc group enhances solubility and stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for protecting amines during peptide coupling or heterocyclic derivatization . Analytical characterization of this compound and its analogs typically involves GC-MS, FTIR-ATR, and HPLC-TOF techniques, as evidenced by related piperidine derivatives .

Properties

IUPAC Name |

2-(4-methylphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-13-5-7-14(8-6-13)16(17(22)23)21-11-9-15(10-12-21)20-18(24)25-19(2,3)4/h5-8,15-16H,9-12H2,1-4H3,(H,20,24)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTIAGDPSVQPJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)N2CCC(CC2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401131428 | |

| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-(4-methylphenyl)-1-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401131428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-57-0 | |

| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-(4-methylphenyl)-1-piperidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-(4-methylphenyl)-1-piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401131428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid typically involves the following steps:

Protection of the Amino Group: The amino group on the piperidine ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

Formation of the Acetic Acid Moiety: The protected piperidine derivative is then reacted with p-tolyl-acetic acid chloride in the presence of a base like pyridine to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(4-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the acetic acid moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of bioactive molecules, particularly those targeting the central nervous system (CNS) and infectious diseases. Its structure, featuring a piperidine ring and an acetic acid moiety, aligns with many known pharmacophores, making it a candidate for drug development.

Therapeutic Potential

Research indicates that compounds with similar structures exhibit various pharmacological effects. Notably, (4-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid has shown:

- Antimicrobial Activity : Its piperidine component suggests potential antibacterial properties.

- CNS Activity : The structure is associated with neuroactive effects, making it relevant for studying CNS disorders.

- Anti-inflammatory Effects : The acetic acid group may contribute to anti-inflammatory properties observed in related compounds.

Organic Synthesis

The compound can be synthesized through several methodologies, highlighting its versatility in organic chemistry. Common synthetic routes include:

- Reductive Amination : This method is often used to introduce the piperidine moiety.

- Coupling Reactions : These reactions facilitate the attachment of the p-tolyl group to the acetic acid backbone.

These synthetic strategies allow chemists to explore various derivatives, enhancing the compound's bioactivity and stability.

Pharmacological Research

Binding Studies

Interaction studies involving this compound focus on its binding affinity to biological targets. Techniques such as surface plasmon resonance and radiolabeled binding assays are employed to elucidate its mechanism of action and therapeutic potential.

Case Studies

Recent studies have explored the efficacy of derivatives of this compound in inhibiting hepatitis C virus (HCV) assembly. For instance, certain analogs have demonstrated significant antiviral activity when tested in vitro, showcasing their potential as therapeutic agents against viral infections .

Mechanism of Action

The mechanism of action of (4-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to participate in biochemical reactions. The piperidine ring and p-tolyl-acetic acid moiety contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine

- (3-BOC-AMINO-PYRROLIDIN-1-YL)-P-TOLYL-ACETIC ACID (CAS: 885276-15-3) replaces the six-membered piperidine ring with a five-membered pyrrolidine. Pyrrolidine derivatives are often explored for enhanced metabolic stability .

Piperidine vs. Piperazine

- 2-(4-BOC-PIPERAZINYL)-2-(3-METHYL-PHENYL)ACETIC ACID (CAS: 885274-08-8) substitutes piperidine with piperazine, introducing a second nitrogen atom.

Piperidine vs. Azetidine

- (3-Boc-amino-azetidin-1-yl)-p-tolyl-acetic acid features a four-membered azetidine ring. Impact: Azetidine’s high ring strain may enhance reactivity but reduce thermodynamic stability. Such compounds are studied for niche applications in constrained peptidomimetics .

Aromatic Substituent Variations

p-Tolyl vs. Furan

- (4-Boc-amino-piperidin-1-yl)-furan-2-yl-acetic acid (CAS: 870703-77-8) replaces the p-tolyl group with a furan ring. Furan-containing analogs are explored for antiviral activity .

p-Tolyl vs. Thiophene

- (4-BOC-AMINO-PIPERIDIN-1-YL)-THIOPHEN-3-YL-ACETIC ACID substitutes p-tolyl with thiophene. Molecular Formula: Likely C₁₇H₂₄N₂O₄S Impact: Sulfur’s electron-rich nature enhances π-π stacking interactions and metabolic stability, making thiophene derivatives relevant in CNS drug design .

p-Tolyl vs. Fluorophenyl

- [4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid introduces a fluorine atom to the phenyl group.

Comparative Data Table

Biological Activity

(4-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound is characterized by:

- Piperidine Ring : A six-membered ring containing nitrogen, known for its role in various biological activities.

- Boc (tert-butyloxycarbonyl) Group : A common protecting group in organic synthesis, particularly useful in peptide chemistry.

- p-Tolyl Moiety : An aromatic group that enhances the compound's lipophilicity and potential interactions with biological targets.

- Acetic Acid Functional Group : Known for its involvement in anti-inflammatory activities.

While specific mechanisms of action for this compound are not thoroughly defined, its structural components suggest several potential pathways:

- Antimicrobial Activity : Compounds with piperidine rings often exhibit antibacterial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Central Nervous System (CNS) Activity : The piperidine structure is associated with neuroactive effects, making it a candidate for investigating treatments for CNS disorders.

- Anti-inflammatory Effects : The acetic acid component may contribute to anti-inflammatory properties, as seen in related compounds.

Biological Activity Overview

The biological activities attributed to this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits antibacterial properties against various bacterial strains. |

| CNS Activity | Potential for neuroactive effects, useful in studying CNS disorders. |

| Anti-inflammatory | Possible anti-inflammatory effects due to the acetic acid group. |

Antimicrobial Studies

Research indicates that piperidine derivatives often demonstrate significant antibacterial activity. For instance:

- A study showed that compounds similar to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria, suggesting strong antibacterial potential .

CNS Activity Exploration

Investigations into the neuroactive properties of piperidine-containing compounds have revealed their potential as therapeutic agents for various neurological conditions:

- Compounds derived from piperidine have been shown to interact with neurotransmitter receptors, indicating their utility in developing treatments for disorders such as depression and anxiety .

Anti-inflammatory Research

The acetic acid moiety present in the compound may enhance its anti-inflammatory properties:

- Studies on related compounds have demonstrated their ability to inhibit pro-inflammatory cytokines, suggesting a similar effect could be observed with this compound.

Synthesis and Applications

This compound serves as a versatile intermediate in synthetic organic chemistry. Its synthesis can be achieved through various methods involving the coupling of p-tolyl acetic acid derivatives with protected piperidine amines. The compound's unique structure makes it a valuable building block for developing novel bioactive molecules.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structure and purity of (4-Boc-amino-piperidin-1-yl)-p-tolyl-acetic acid?

- Methodology :

- GC-MS : Use split injection (1:50 ratio) with RT locked to a reference standard (e.g., tetracosane at 9.258 min) to confirm molecular weight and fragmentation patterns. Monitor base peaks at m/z 57, 83, and 93 for Boc-group integrity .

- HPLC-TOF : Compare measured exact mass (Δppm < 2) against theoretical values (C19H26N2O4: expected ~346.19 g/mol). Calibrate with reference standards to ensure accuracy .

- FTIR-ATR : Validate functional groups (e.g., Boc carbamate C=O stretch at ~1680–1720 cm⁻¹, acetic acid O-H stretch at ~2500–3300 cm⁻¹) using a 4 cm⁻¹ resolution scan .

Q. How is this compound synthesized in laboratory settings?

- Methodology :

- Step 1 : Protect 4-aminopiperidine with Boc anhydride in THF/water (1:1) at 0°C, followed by stirring at RT for 12 hours .

- Step 2 : Couple Boc-protected piperidine with p-tolyl-acetic acid via EDC/HOBt-mediated amidation in DCM. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Purification : Use flash chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water (80:20) to achieve ≥98% purity .

Advanced Research Questions

Q. What strategies resolve contradictory spectral data during characterization (e.g., unexpected GC-MS fragments or FTIR shifts)?

- Methodology :

- Cross-Validation : Compare GC-MS fragmentation with computational tools (e.g., NIST MS Library) to identify artifacts or degradation products. For instance, Boc deprotection under high GC injector temperatures (280°C) may yield m/z 57 (tert-butyl ion) as a dominant peak, masking other fragments .

- Solvent Effects in FTIR : Ensure complete solvent removal (e.g., residual DCM may suppress O-H stretches). Use KBr pellets as an alternative to ATR for concentrated samples .

- Controlled Degradation Studies : Heat the compound at 60°C for 24 hours and re-analyze to distinguish inherent instability from analytical artifacts .

Q. How can computational methods predict the pharmacological activity of derivatives of this compound?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT2A, PDB ID: 6A94). Prioritize derivatives with hydrogen bonds to Ser159 and hydrophobic contacts with Phe339 .

- ADMET Prediction : Employ SwissADME to assess bioavailability (TPSA < 90 Ų) and blood-brain barrier penetration (AlogP > 2). Derivatives with carboxylic acid groups may show limited CNS activity due to high polarity .

- QSAR Modeling : Train models on datasets of piperidine-based fibrinolytic agents (e.g., IC50 values for platelet aggregation inhibition) to optimize substituent electronegativity and steric bulk .

Q. What experimental designs mitigate batch-to-batch variability in Boc-deprotection during synthesis?

- Methodology :

- Acid Selection : Compare TFA (5% v/v in DCM, 2 hours) vs. HCl/dioxane (4M, 4 hours) for Boc removal efficiency. Monitor via <sup>1</sup>H-NMR for complete deprotection (disappearance of Boc tert-butyl signal at δ 1.4 ppm) .

- Inert Atmosphere : Use Schlenk lines to prevent side reactions (e.g., oxidation of p-tolyl group) during acidic deprotection .

- Real-Time Monitoring : Implement in-line FTIR to track carbamate C=O bond cleavage (disappearance of ~1700 cm⁻¹ peak) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and measured exact masses (e.g., Δppm > 2)?

- Methodology :

- Isotopic Pattern Analysis : Verify isotopic distribution (e.g., <sup>13</sup>C contributions) using software like MassHunter. A mismatch may indicate salt forms (e.g., hydrochloride) not accounted for in neutral mass calculations .

- Ionization Suppression : Dilute samples to 1 µg/µl to reduce matrix effects in HPLC-TOF. Add 0.1% formic acid to enhance ionization efficiency .

- Sodium Adducts : Subtract sodium adducts ([M+Na]<sup>+</sup>) from spectra. Use ammonium formate buffer to minimize adduct formation .

Synthesis Optimization

Q. What catalytic systems improve coupling efficiency between Boc-piperidine and p-tolyl-acetic acid?

- Methodology :

- Pd-Mediated Cross-Coupling : Test Pd(OAc)2/XPhos in toluene at 100°C for Ullmann-type coupling. Monitor yields via HPLC (C18 column, acetonitrile/water 60:40) .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes at 120°C. Confirm product stability via DSC (melting point ~210–215°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.